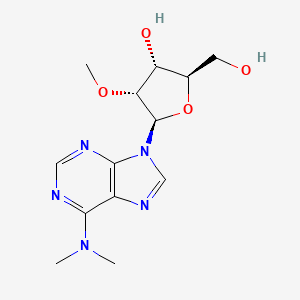
Adenosine, N,N-dimethyl-2'-O-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine, N,N-dimethyl-2’-O-methyl- is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the adenosine molecule is modified by the addition of methyl groups at the nitrogen atoms and the 2’-O position of the ribose sugar.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N,N-dimethyl-2’-O-methyl- typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Adenosine, N,N-dimethyl-2’-O-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms or the 2’-O position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted adenosine derivatives .
Aplicaciones Científicas De Investigación
Adenosine, N,N-dimethyl-2’-O-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in RNA modifications and its impact on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies and as a research tool in molecular biology
Mecanismo De Acción
The mechanism of action of Adenosine, N,N-dimethyl-2’-O-methyl- involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methyl groups added to the adenosine molecule can affect the binding of RNA-binding proteins and other molecules, thereby modulating various cellular processes. The molecular targets and pathways involved include RNA polymerases, ribosomes, and RNA-modifying enzymes .
Comparación Con Compuestos Similares
Similar Compounds
N6-Methyladenosine: Another methylated adenosine derivative known for its role in RNA modifications.
2’-O-Methyladenosine: Similar to Adenosine, N,N-dimethyl-2’-O-methyl-, but with only one methyl group at the 2’-O position.
N6,N6-Dimethyladenosine: Methylated at the nitrogen atoms but not at the 2’-O position
Uniqueness
Adenosine, N,N-dimethyl-2’-O-methyl- is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to modulate RNA function and its potential therapeutic applications make it a valuable molecule for research and development .
Propiedades
Número CAS |
30891-53-3 |
|---|---|
Fórmula molecular |
C13H19N5O4 |
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H19N5O4/c1-17(2)11-8-12(15-5-14-11)18(6-16-8)13-10(21-3)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,4H2,1-3H3/t7-,9-,10-,13-/m1/s1 |
Clave InChI |
IPRQAJTUSRLECG-QYVSTXNMSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC |
SMILES isomérico |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















